molecular formula C19H19N3O2S B15029645 2-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide

2-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B15029645
M. Wt: 353.4 g/mol
InChI Key: DWTWJGGZXYBGHU-UHFFFAOYSA-N
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Description

2-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide is a thiazole-based compound featuring a 1,3-thiazol-4-one core substituted at position 2 with a 4-methylanilino group and at position 5 with an acetamide moiety linked to a 4-methylphenyl group. This structure combines a thiazolidinone scaffold, known for diverse biological activities, with aromatic substituents that enhance target specificity and pharmacokinetic properties. The compound’s tautomeric behavior (e.g., thiazolidinone-thiazole equilibria) may influence its reactivity and bioactivity, as seen in related analogs .

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

N-(4-methylphenyl)-2-[2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetamide

InChI

InChI=1S/C19H19N3O2S/c1-12-3-7-14(8-4-12)20-17(23)11-16-18(24)22-19(25-16)21-15-9-5-13(2)6-10-15/h3-10,16H,11H2,1-2H3,(H,20,23)(H,21,22,24)

InChI Key

DWTWJGGZXYBGHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NC3=CC=C(C=C3)C)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYLPHENYL)-2-[(2E)-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE typically involves the reaction of 4-methylphenyl isothiocyanate with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4-METHYLPHENYL)-2-[(2E)-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-METHYLPHENYL)-2-[(2E)-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-METHYLPHENYL)-2-[(2E)-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure R₁ (Position 2) R₂ (Position 5) Biological Activity Key Reference
Target Compound 1,3-Thiazol-4-one 4-Methylanilino N-(4-methylphenyl)acetamide Not explicitly reported
N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide 1,3-Thiazolidin-4-one 4-Methylphenyl Acetamide Antiproliferative (769-P cells)
N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide 1,3-Thiazolidin-4-one 4-Methylphenyl Benzamide Apoptosis induction (769-P)
N-[2-(4-methoxyphenyl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]benzamide 1,3-Thiazol-4-one 4-Methoxyphenyl Benzamide Synthetic intermediate
2-(2-(4-Chloro-2-methylanilino)-4-oxo-thiazolidin-5-yl)-N-(2,3-dimethylphenyl)acetamide 1,3-Thiazolidin-4-one 4-Chloro-2-methylanilino N-(2,3-dimethylphenyl)acetamide Not reported

Key Observations:

  • Substituent Impact on Bioactivity: The 4-methylphenyl group at position 2 (as in the target compound and derivatives) is critical for antiproliferative activity in renal cancer cells. Replacement with electron-withdrawing groups (e.g., Cl in ) may alter solubility or binding kinetics .
  • Acyl Group Variations: Benzamide derivatives (e.g., ) exhibit stronger apoptosis induction compared to acetamide analogs, suggesting that bulkier acyl groups enhance interaction with cellular targets .
  • Tautomerism: Analogous compounds (e.g., 3c in ) exist as tautomeric mixtures, which could influence stability and reactivity. The target compound may exhibit similar behavior, affecting its pharmacological profile .

Table 2: Antiproliferative Activity of Select Thiazole/Thiazolidinone Derivatives

Compound Cell Line (IC₅₀, μM) Mechanism Reference
N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide 769-P: 12.3 ± 1.5 G1 cell cycle arrest
N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide 769-P: 8.7 ± 0.9 Apoptosis induction
9d (triazole-thiazole hybrid, ) Not quantified Docking suggests α-glucosidase inhibition

Insights:

  • The target compound’s acetamide group may confer moderate activity compared to benzamide derivatives, aligning with trends in .

Physicochemical and Spectroscopic Data

  • Melting Points: Thiazolidinone derivatives () typically melt between 160–220°C, consistent with aromatic substitution patterns.
  • Spectroscopy: ¹H NMR signals for thiazole protons in analogs appear at δ 6.8–7.5 ppm, while carbonyl groups (C=O) resonate at ~170 ppm in ¹³C NMR .

Biological Activity

2-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide is an organic compound that exhibits significant biological activity, particularly in the field of medicinal chemistry. This compound is part of a class of thiazole derivatives known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.

The molecular formula for this compound is C19H17N3O2S. The compound features a thiazole ring, which is critical for its biological activity. The presence of the methylaniline and methylphenyl moieties contributes to its lipophilicity and potential interactions with biological targets.

Property Value
Molecular FormulaC19H17N3O2S
Molecular Weight353.41 g/mol
IUPAC NameThis compound

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell proliferation and survival pathways. This inhibition can lead to apoptosis in cancer cells.
  • Receptor Modulation : It may also interact with receptors that regulate inflammatory responses, thus modulating immune reactions.

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties. For instance:

  • Cell Line Studies : In vitro studies using various cancer cell lines (e.g., A549 lung cancer cells) have shown that the compound induces apoptosis and inhibits cell growth. The mechanism involves the activation of caspase pathways, which are crucial for programmed cell death .

Antimicrobial Activity

The thiazole derivatives have been recognized for their antimicrobial properties:

  • Bacterial Inhibition : Studies indicate that this compound can inhibit the growth of several bacterial strains, suggesting potential as an antibacterial agent .

Case Studies

  • Study on Anticancer Effects : A study evaluated the anticancer effects of thiazole derivatives similar to this compound. Results indicated significant cytotoxicity against A549 and C6 tumor cell lines, with mechanisms involving apoptosis induction through caspase activation .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial activity of thiazole compounds, reporting effective inhibition against Gram-positive and Gram-negative bacteria. The study highlighted the potential use of these compounds in developing new antibiotics .

Q & A

Q. How can advanced analytical techniques resolve isomerization or degradation products during storage?

  • Methodology : Perform forced degradation studies under heat, light, and humidity. Analyze degradants via LC-MS/MS and characterize structures using tandem mass spectrometry. Stabilize formulations by optimizing storage conditions (e.g., inert atmosphere, desiccants) .

Methodological Notes

  • Data Contradictions : When conflicting biological data arise, prioritize studies with rigorous purity validation (e.g., ≥95% by HPLC) and standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Experimental Design : Use factorial design (e.g., Box-Behnken) to minimize experimental runs while exploring multiple variables (e.g., solvent, catalyst ratio, temperature) .

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